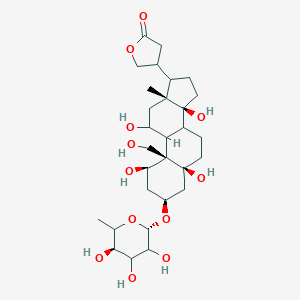

Dihydroouabain

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

Dihydroouabain is a cardenolide glycoside that is derived from ouabain. It is characterized by the reduction of the double bond in the lactone ring to a single bond. This compound is known for its role as a sodium-potassium pump antagonist and exhibits ionotropic effects. It is used in various scientific research applications, particularly in the fields of biology and medicine .

準備方法

Synthetic Routes and Reaction Conditions: Dihydroouabain can be synthesized from ouabain through a hydrogenation reaction. The reaction typically involves the use of palladium on activated carbon as a catalyst and hydrogen gas as the reducing agent .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory-scale procedures with appropriate scaling up. The use of high-pressure hydrogenation reactors and continuous flow systems can enhance the efficiency and yield of the production process.

化学反応の分析

Types of Reactions: Dihydroouabain undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: The primary reduction reaction involves the conversion of ouabain to this compound.

Substitution: It can participate in substitution reactions, particularly involving the hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas and palladium on activated carbon are used.

Substitution: Reagents such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can have different biological activities and properties.

科学的研究の応用

Cardiovascular Research

Mechanism of Action

Dihydroouabain functions primarily as an inhibitor of the sodium-potassium pump (Na+, K+-ATPase), although it is significantly less potent than ouabain. It has been shown to affect cardiac contractility and may play a role in the treatment of heart diseases, particularly congestive heart failure. Studies indicate that abnormal sodium pump activity is implicated in various cardiovascular disorders, making this compound a potential therapeutic agent in this domain .

Case Studies

- A study utilized perfused guinea pig hearts to examine the effects of this compound on cardiac function, demonstrating its ability to modulate contractility while being less effective than ouabain .

- Another investigation highlighted the presence of this compound-like factors in human serum, suggesting its diagnostic potential for heart disease .

Cancer Treatment

Radiosensitization

Recent research has identified this compound as a novel radiosensitizer for cervical cancer. High-throughput screening methods have demonstrated its effectiveness in increasing the sensitivity of tumor cells to radiation therapy. This application is particularly promising as it may enhance the efficacy of existing cancer treatments without significantly increasing toxicity .

Data Table: this compound as a Radiosensitizer

| Study | Type of Cancer | Method | Findings |

|---|---|---|---|

| Cervical | High-throughput screening | Identified as a potent radiosensitizer | |

| Cervical | In vitro assays | Increased radiation sensitivity in tumor cells |

Neurological Disorders

Potential Therapeutic Uses

this compound has been implicated in neurological research due to its effects on sodium pump activity. Abnormalities in this activity are linked to several neurological disorders, including Alzheimer's disease and other cognitive impairments. The compound's ability to influence cellular ion balance may offer new avenues for treatment .

Diagnostic Applications

Biomarker for Disease States

this compound levels can serve as biomarkers for various diseases associated with sodium pump dysfunction. Diagnostic assays utilizing antibodies specific to this compound have been developed to assess its concentration in biological samples, aiding in early disease detection .

Case Studies and Findings

- Diagnostic assays have shown that elevated levels of this compound correlate with conditions such as high blood pressure and renal impairment .

- Quantitative HPLC methods have been employed to measure this compound levels accurately, providing insights into its role in metabolic diseases .

Pharmacological Research

Comparative Potency

Research indicates that this compound is approximately 50-fold less potent than ouabain in inhibiting Na+, K+-ATPase activity, which positions it as a safer alternative with potentially fewer side effects in therapeutic applications .

作用機序

Dihydroouabain exerts its effects by inhibiting the sodium-potassium-transporting adenosine triphosphatase enzyme. This inhibition leads to an increase in intracellular sodium and calcium concentrations, which can promote the activation of contractile proteins such as actin and myosin. The compound also affects the electrical activity of cells, increasing the slope of phase 4 depolarization, shortening the action potential duration, and decreasing the maximal diastolic potential .

類似化合物との比較

Ouabain: The parent compound from which dihydroouabain is derived. It has a similar structure but contains a double bond in the lactone ring.

Digitoxin: Another cardiac glycoside with similar ionotropic effects but different pharmacokinetics and toxicity profiles.

Digoxin: A widely used cardiac glycoside with a similar mechanism of action but different clinical applications.

Uniqueness of this compound: this compound is unique due to its reduced lactone ring, which alters its biological activity and pharmacokinetics compared to ouabain. Its role as a radiosensitizer for cervical cancer also distinguishes it from other similar compounds .

特性

CAS番号 |

1183-35-3 |

|---|---|

分子式 |

C29H46O12 |

分子量 |

586.7 g/mol |

IUPAC名 |

(4S)-4-[(1R,3S,5S,8R,9S,10R,11R,13R,14S,17R)-1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxolan-2-one |

InChI |

InChI=1S/C29H46O12/c1-13-22(34)23(35)24(36)25(40-13)41-15-8-19(32)28(12-30)21-17(3-5-27(28,37)9-15)29(38)6-4-16(14-7-20(33)39-11-14)26(29,2)10-18(21)31/h13-19,21-25,30-32,34-38H,3-12H2,1-2H3/t13-,14+,15-,16+,17+,18+,19+,21+,22-,23+,24+,25-,26+,27-,28+,29-/m0/s1 |

InChIキー |

ZTFGOPUOTATSAL-ZWGUVXOWSA-N |

SMILES |

CC1C(C(C(C(O1)OC2CC(C3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6CC(=O)OC6)O)CO)O)O)O)O |

異性体SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@H]([C@@]3([C@@H]4[C@@H](CC[C@@]3(C2)O)[C@]5(CC[C@@H]([C@]5(C[C@H]4O)C)[C@@H]6CC(=O)OC6)O)CO)O)O)O)O |

正規SMILES |

CC1C(C(C(C(O1)OC2CC(C3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6CC(=O)OC6)O)CO)O)O)O)O |

Key on ui other cas no. |

1183-35-3 |

ピクトグラム |

Acute Toxic |

同義語 |

dihydroouabain |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While the provided articles don't explicitly state the molecular formula and weight of dihydroouabain, they highlight its close structural similarity to ouabain [, ]. Compared to ouabain, this compound has a saturated lactone ring []. A comprehensive search in chemical databases would be necessary to obtain the exact molecular formula, weight, and spectroscopic data.

ANone: The provided research articles primarily focus on the biological activity and pharmacological aspects of this compound. Information about its material compatibility, stability under various conditions, or applications outside a biological context is not discussed.

A: this compound itself does not possess catalytic properties. Its primary mechanism of action involves binding to and inhibiting the enzymatic activity of Na+,K+-ATPase [, , , , , , , , , , ]. Therefore, it's not typically considered for catalytic applications.

ANone: The provided articles primarily focus on experimental investigations of this compound's effects. There is no mention of computational studies, simulations, calculations, or QSAR models related to this compound.

A: Research indicates that the saturation of the lactone ring in this compound, compared to ouabain, results in a decrease in its potency as an inhibitor of Na+,K+-ATPase [, ]. Studies comparing this compound to other cardiac glycosides like ouabain, ouabagenin, and digitoxin reveal differences in their potencies and their effects on action potential configuration and contractility [, ]. These differences suggest that structural modifications to the steroid core and sugar moiety can influence the interaction with Na+,K+-ATPase and subsequent downstream effects. Furthermore, the sugar moiety of this compound appears to play a role in modulating its interaction with different isoforms of the Na+,K+-ATPase, as seen in its reduced inhibitory potency compared to ouabain in guinea pig atria [].

ANone: The articles primarily focus on the compound's biological activity and do not discuss specific SHE regulations. Given its potent biological activity and potential toxicity, appropriate handling and disposal procedures are essential.

ANone: The articles do not provide information on resistance mechanisms specific to this compound or its relation to other compounds or drug classes.

A: While the provided articles don't offer a historical overview, they highlight this compound as a valuable tool for studying the Na+,K+-ATPase and its role in various physiological processes [, , , , , , , , , ]. The research on this compound's effects on cardiac contractility, its interaction with other ion channels, and its role in neuronal excitability represent important contributions to the understanding of cardiac and neuronal physiology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。